molecular formula C9H5F2N3O2 B15207552 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole CAS No. 646037-38-9

1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B15207552
CAS No.: 646037-38-9
M. Wt: 225.15 g/mol
InChI Key: KMBCJIVFGFZXHF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms and a nitro group in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: 1-(3,5-Difluorophenyl)-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3, leading to cell death . The presence of the nitro group and fluorine atoms enhances its binding affinity to the target proteins.

Properties

CAS No.

646037-38-9

Molecular Formula

C9H5F2N3O2

Molecular Weight

225.15 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-4-nitropyrazole

InChI

InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H

InChI Key

KMBCJIVFGFZXHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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